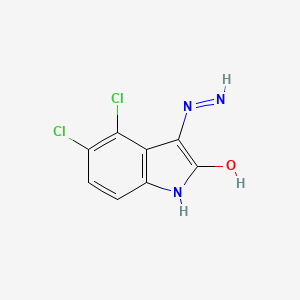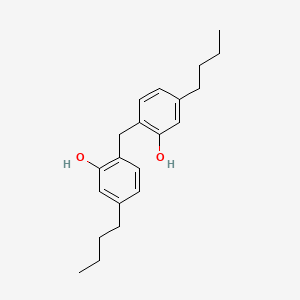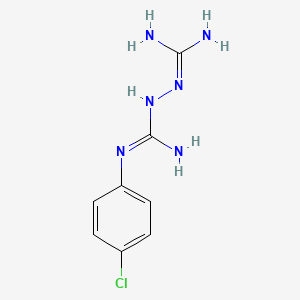![molecular formula C23H27F3 B15161869 3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl CAS No. 145131-04-0](/img/structure/B15161869.png)
3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of three fluorine atoms and a propylcyclohexyl group attached to a biphenyl structure. It is commonly used in the development of liquid crystal materials and has significant implications in the field of materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl typically involves the reaction of 3,4,5-trifluorobenzene with 4-propylcyclohexyl ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired biphenyl compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of liquid crystal displays and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, influencing its reactivity and interactions with other molecules. In liquid crystal applications, the compound’s unique structure allows it to align in specific orientations under an electric field, contributing to the display’s functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluoro-4’-[2-(4-pentylcyclohexyl)ethyl]-1,1’-biphenyl
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
- 3,4,5-Trifluoro-4’-[2-(4-butylcyclohexyl)ethyl]-1,1’-biphenyl
Uniqueness
3,4,5-Trifluoro-4’-[2-(4-propylcyclohexyl)ethyl]-1,1’-biphenyl is unique due to its specific combination of fluorine atoms and the propylcyclohexyl group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in the development of liquid crystal materials and other advanced applications .
Propriétés
Numéro CAS |
145131-04-0 |
|---|---|
Formule moléculaire |
C23H27F3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1,2,3-trifluoro-5-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]benzene |
InChI |
InChI=1S/C23H27F3/c1-2-3-16-4-6-17(7-5-16)8-9-18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h10-17H,2-9H2,1H3 |
Clé InChI |
DXMHJOLUXKCOPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

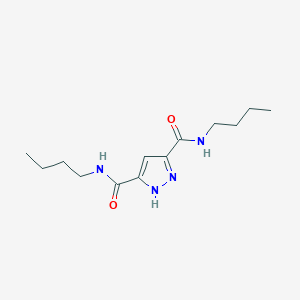
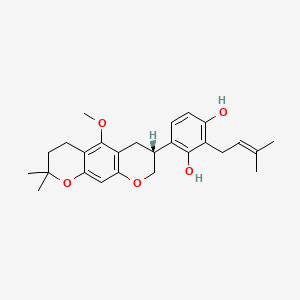
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)



